3-Bromoisoxazolo[4,5-b]pyridine
Description
Significance of the Isoxazolo[4,5-b]pyridine (B12869654) Ring System in Chemical Synthesis
The isoxazolo[4,5-b]pyridine scaffold is a nitrogen-containing heterocyclic system of considerable interest in various fields of chemistry. beilstein-journals.orgnih.gov This fused-ring structure is a key component in the development of novel compounds, particularly in medicinal chemistry and materials science. beilstein-journals.orgnih.gov Derivatives of the isoxazolo[4,5-b]pyridine core have been investigated for a range of biological activities, including antibacterial, anticancer, and antiproliferative properties. beilstein-journals.orgnih.govbeilstein-journals.org Some have also been identified as inhibitors of enzymes like cytochrome P450 CYP17, which is involved in hormone biosynthesis. beilstein-journals.orgnih.gov
The synthesis of the isoxazolo[4,5-b]pyridine ring system can be achieved through several strategies. researchgate.net Common methods include the annulation of an isoxazole (B147169) fragment onto a pre-existing pyridine (B92270) ring or, conversely, the formation of a pyridine ring from a functionalized isoxazole precursor. researchgate.net A more recent and efficient approach involves the intramolecular nucleophilic substitution of a nitro group in readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net The versatility of these synthetic routes allows for the introduction of various substituents, enabling the generation of diverse libraries of compounds for further research and application. nih.gov
Overview of Halogenated Heterocycles as Synthetic Intermediates
Halogenated heterocyclic compounds, which feature one or more halogen atoms such as bromine, chlorine, fluorine, or iodine, are fundamental building blocks in synthetic organic chemistry. sigmaaldrich.com The presence of a halogen atom on a heterocyclic ring significantly influences the molecule's reactivity, providing a handle for further chemical transformations. mdpi.comresearchgate.net These compounds serve as crucial intermediates in the synthesis of a vast array of more complex organic molecules, including many with significant pharmacological activity. sigmaaldrich.comnih.gov
One of the most powerful applications of halogenated heterocycles is in transition metal-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com Reactions such as the Suzuki, Heck, and Negishi couplings utilize these halogenated substrates to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net The general mechanism for these reactions often involves the oxidative addition of the halo-heterocycle to a low-valent metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com The reactivity of the carbon-halogen bond is a key factor, with the bond polarity being enhanced by the inductive effect of the heteroatoms within the ring, making the carbon atom more susceptible to nucleophilic attack or oxidative addition. mdpi.com Bromo-heterocycles, like 3-Bromoisoxazolo[4,5-b]pyridine, are particularly useful in this context due to their optimal balance of reactivity and stability. sigmaaldrich.com
Structural and Electronic Characteristics of this compound
The molecule this compound possesses a unique set of structural and electronic features that dictate its chemical behavior. The fusion of the electron-deficient pyridine ring with the five-membered isoxazole ring creates a distinct electronic landscape across the bicyclic system. The bromine atom at the 3-position of the isoxazole ring further modifies these properties.
Below are the key identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C6H3BrN2O |
| Molecular Weight | 198.99 g/mol |
| IUPAC Name | 3-bromo-isoxazolo[4,5-b]pyridine |
| CAS Number | 1047788-91-8 |
| PubChem CID | 83669576 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
3-bromo-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
InChI Key |
SYXDHDGHNUKXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NO2)Br)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromoisoxazolo 4,5 B Pyridine
Strategies for Constructing the Isoxazolo[4,5-b]pyridine (B12869654) Core
The formation of the fused isoxazolo[4,5-b]pyridine ring system is a critical step in the synthesis of its bromo-derivative. beilstein-journals.orgbohrium.comosi.lv Chemists have developed several approaches, which can be broadly categorized into three main strategies: the annulation of an isoxazole (B147169) ring onto a pre-existing pyridine (B92270), the formation of a pyridine ring onto an isoxazole precursor, and cyclization methods utilizing readily available 2-chloro-3-nitropyridines. beilstein-journals.orgbohrium.comnih.gov
Annulation of the Isoxazole Fragment onto a Pyridine Ring
One of the primary methods for constructing the isoxazolo[4,5-b]pyridine core involves the annulation of an isoxazole fragment onto a pyridine ring. beilstein-journals.orgnih.gov This approach typically utilizes 3-halo- or 3-hydroxypyridines that bear a suitable functional group at the 2-position, which facilitates the subsequent cyclization to form the isoxazole ring. beilstein-journals.orgnih.gov The reaction of these functionalized pyridines with appropriate reagents leads to the formation of the fused heterocyclic system. This strategy offers a versatile route to a variety of substituted isoxazolo[4,5-b]pyridines by modifying the starting pyridine derivative. beilstein-journals.org
Annulation of the Pyridine Ring onto a Functionalized Isoxazole Core
An alternative and equally important strategy involves the annulation of a pyridine ring onto a functionalized isoxazole core. beilstein-journals.orgbohrium.comnih.gov This method starts with a pre-formed isoxazole ring bearing reactive functional groups that can participate in the construction of the adjoining pyridine ring. beilstein-journals.org Examples of this approach include the intramolecular cyclization of 4-(propargylamino)isoxazoles and the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds. beilstein-journals.orgnih.gov This "isoxazole-first" approach provides a complementary pathway to the "pyridine-first" strategy, allowing for the synthesis of diverse derivatives based on the available functionalized isoxazoles. bohrium.comosi.lv
Cyclization Approaches Utilizing 2-Chloro-3-nitropyridines
A highly efficient and widely employed method for the synthesis of the isoxazolo[4,5-b]pyridine core involves the use of readily available 2-chloro-3-nitropyridines as starting materials. beilstein-journals.orgbohrium.comnih.govbeilstein-journals.org This strategy is centered around an intramolecular nucleophilic substitution of the nitro group as the key ring-forming step. beilstein-journals.orgnih.govbeilstein-journals.org The presence of an electron-withdrawing substituent on the pyridine ring facilitates this transformation. beilstein-journals.org
The general synthetic route commences with the reaction of 2-chloro-3-nitropyridines with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate, in the presence of a base like sodium hydride. nih.gov The resulting intermediate is then subjected to in situ nitrosation to yield an isonitroso compound. nih.gov Subsequent cyclization of this isonitroso intermediate, typically under mild conditions with a base like potassium carbonate in acetonitrile, affords the desired ethyl isoxazolo[4,5-b]pyridine-3-carboxylate derivatives in good yields. nih.gov This method is advantageous due to its use of accessible starting materials, mild reaction conditions, straightforward work-up procedures, and high product yields. beilstein-journals.orgbeilstein-journals.org
Table 1: Synthesis of Isoxazolo[4,5-b]pyridine Core via Cyclization of 2-Chloro-3-nitropyridine Derivatives
| Starting Material (2-Chloro-3-nitropyridine derivative) | Reagents and Conditions | Product (Isoxazolo[4,5-b]pyridine derivative) | Yield (%) | Reference |
| 2-chloro-5-methyl-3-nitropyridine | 1. Ethyl acetoacetate, NaH 2. NaNO₂, AcOH 3. K₂CO₃, MeCN | Ethyl 6-methylisoxazolo[4,5-b]pyridine-3-carboxylate | Good | nih.gov |
| 2-chloro-3-nitro-6-R-pyridines | 1. Active methylene compound, Base 2. Nitrosating agent 3. Base | 3,6-Disubstituted isoxazolo[4,5-b]pyridines | High | beilstein-journals.org |
Regioselective Bromination at the C-3 Position
Once the isoxazolo[4,5-b]pyridine core is synthesized, the next crucial step is the introduction of a bromine atom at the C-3 position. This is achieved through regioselective bromination, which can be accomplished either by direct halogenation or through indirect methods involving precursor modification.
Direct Halogenation Methods
Direct halogenation is a common method for introducing a bromine atom onto a heterocyclic ring. For the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, a related compound, direct bromination of the parent oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) has been reported to be effective. google.com This reaction proceeds at temperatures ranging from 10 to 90 °C over a period of 1 to 36 hours. google.com While this specific example is for a related oxazolo- Bromo-3H-oxazole of [4,5-b] pyridin-2-ones, similar direct bromination approaches using NBS or other brominating agents could potentially be applied to isoxazolo[4,5-b]pyridine to achieve C-3 bromination, depending on the activating or deactivating nature of the substituents on the ring. The regioselectivity of such a reaction would be a critical factor to consider.
Indirect Bromination via Precursor Modification
Indirect methods for bromination often involve the synthesis of a precursor that can be readily converted to the desired bromo-derivative. While specific examples for the indirect bromination of isoxazolo[4,5-b]pyridine at the C-3 position are not extensively detailed in the provided search results, a general strategy could involve the synthesis of a 3-amino- or 3-hydroxyisoxazolo[4,5-b]pyridine derivative. These functional groups can then be transformed into a bromine atom via diazotization followed by a Sandmeyer-type reaction using copper(I) bromide. Another potential indirect route could involve the synthesis of a 3-unsubstituted isoxazolo[4,5-b]pyridine followed by lithiation at the C-3 position and subsequent quenching with a bromine source. The feasibility of these indirect methods would depend on the stability of the intermediates and the compatibility of the functional groups present on the molecule.
Advanced Synthetic Techniques and Reaction Conditions
Modern organic synthesis has moved towards more sophisticated and efficient methods for the construction of complex heterocyclic frameworks. For the isoxazolo[4,5-b]pyridine system, techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and various catalytic strategies have been explored to streamline the preparation of these valuable compounds.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of isoxazolopyridine derivatives.
In one notable example, a series of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines were synthesized via a Friedlander condensation. nih.gov This reaction involved the condensation of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with various carbonyl compounds containing a reactive α-methylene group. The use of a microwave reactor in the presence of zinc chloride (ZnCl₂) under solvent-free conditions proved to be an effective method, providing good yields of the desired poly-substituted isoxazolo[4,5-b]pyridines. nih.gov
For the isomeric isoxazolo[5,4-b]pyridine (B12869864) system, microwave-assisted synthesis has been demonstrated as a green and efficient method. acs.orgacs.org A one-pot, three-component reaction of an aromatic aldehyde, 3-methylisoxazol-5-amine, and a 1,3-dicarbonyl compound in water was carried out under microwave irradiation. acs.orgacs.org This approach avoids the use of any additional reagents or catalysts and offers advantages such as operational simplicity and suitability for creating a library of compounds. nih.govacs.org The reaction conditions were optimized, with the best results typically achieved at 120°C. acs.org
| Entry | Solvent | Temperature (°C) | Method | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethylene Glycol | 90 | Microwave | 30 min | 75 |
| 2 | Ethanol | 90 | Microwave | 30 min | 68 |
| 3 | Acetic Acid | 90 | Microwave | 30 min | 80 |
| 4 | Water | 90 | Microwave | 30 min | 85 |
| 5 | Water | 120 | Microwave | 20 min | 94 |
| 6 | Water | 120 | Conventional | 4 h | 65 |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.netnih.gov Several MCRs have been developed for the synthesis of isoxazolopyridine scaffolds.
An efficient one-pot synthesis of highly functionalized pyridines, which can be conceptually applied to isoxazolo-fused systems, involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This is followed by a rearrangement and oxidation sequence to yield the pyridine ring. This method demonstrates compatibility with a wide variety of substituted isoxazoles. nih.gov
For the isomeric isoxazolo[5,4-b]pyridines, a one-pot, three-component synthesis has been reported using aromatic aldehydes, 3-methylisoxazol-5-amine, and various 1,3-dicarbonyl compounds under microwave irradiation in water. acs.orgacs.org This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and elimination to afford the final products in good to excellent yields. acs.org This approach highlights the power of MCRs in rapidly building complex heterocyclic libraries. nih.gov
Catalyst-Mediated Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. The synthesis of isoxazolo[4,5-b]pyridines has benefited from various catalytic systems.
Friedlander condensation is a classical method for pyridine synthesis that can be catalyzed to improve its efficiency. In the synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines, both Zinc Chloride (ZnCl₂) and Indium(III) triflate (In(OTf)₃) have been used as effective catalysts under conventional heating. nih.gov The use of ZnCl₂ was also extended to microwave-assisted, solvent-free conditions. nih.gov
In a different approach, the synthesis of the isoxazolo[4,5-b]pyridine core was achieved from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.gov The key step is a base-promoted intramolecular nucleophilic substitution of the nitro group. This reaction proceeds under mild conditions, using potassium carbonate (K₂CO₃) as the base at room temperature, leading to high yields of the cyclized product. nih.gov This method is particularly useful for creating isoxazolo[4,5-b]pyridines with electron-withdrawing groups. beilstein-journals.orgnih.gov
Furthermore, the synthesis of related oxazolo[4,5-b]pyridines has been achieved by heating 2-amino-5-bromo-3-hydroxypyridine with carboxylic acids in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org
Green Chemistry Considerations in 3-Bromoisoxazolo[4,5-b]pyridine Production
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A significant green approach in the synthesis of the related isoxazolo[5,4-b]pyridine system is the use of water as a solvent. acs.orgacs.orgresearchgate.net A one-pot, three-component synthesis was effectively carried out in water under microwave irradiation, completely avoiding the use of organic solvents and additional catalysts. acs.orgacs.org This method not only has a lower environmental impact but also simplifies the workup procedure, as the products often precipitate from the aqueous solution. acs.org
The development of solvent-free reaction conditions, as seen in the microwave-assisted, ZnCl₂-catalyzed synthesis of tetrasubstituted isoxazolo[4,5-b]pyridines, is another important green strategy. nih.gov This reduces solvent waste and potential exposure to volatile organic compounds.
Moreover, one-pot multicomponent reactions inherently align with green chemistry principles by reducing the number of synthetic steps and purification procedures, which in turn saves energy and reduces waste. researchgate.net The synthesis of isoxazolo[5,4-b]pyridines via a one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) using ultrasound irradiation and acetic acid as a dual solvent-catalyst is another example of a greener approach. researchgate.net
While no specific green chemistry protocols have been published for the direct synthesis of this compound, the methodologies developed for the parent and isomeric systems provide a strong foundation for its future sustainable production.
Reactivity and Derivatization of 3 Bromoisoxazolo 4,5 B Pyridine
Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for the functionalization of 3-bromoisoxazolo[4,5-b]pyridine. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the oxygen in the isoxazole (B147169) ring activates the C-3 position for nucleophilic attack. youtube.comyoutube.com
Replacement of Bromine with Various Nucleophiles (e.g., Carbon, Nitrogen, Oxygen, Sulfur)
The bromine atom at the C-3 position can be displaced by a variety of nucleophiles, leading to the synthesis of diverse derivatives. While specific examples for this compound are not extensively documented in the provided results, the reactivity of similar halo-pyridines and related heterocycles suggests that nucleophiles based on carbon, nitrogen, oxygen, and sulfur can be employed. youtube.comresearchgate.net For instance, reactions of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles like triazole-5-thiols and 4-oxopyrimidine-2-thiones proceed via nucleophilic substitution of the halogen, followed by further cyclization. researchgate.net This indicates the feasibility of using sulfur and nitrogen nucleophiles to displace the bromine in this compound.
Mechanistic Aspects of SNAr Pathways
The SNAr mechanism in pyridine derivatives typically involves a two-step addition-elimination process. youtube.com A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atom of the pyridine ring. youtube.comyoutube.com In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack due to effective delocalization of the negative charge onto the electronegative nitrogen atom in the intermediate. youtube.com
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that pairs an organoboron compound with an organic halide or triflate. libretexts.org This reaction is widely used to form biaryl compounds and other C-C coupled products. nih.govnih.govorganic-chemistry.org In the context of this compound, the bromine atom at the C-3 position can be readily coupled with various boronic acids or their esters.
The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and reaction conditions is crucial for achieving high yields and functional group tolerance. nih.govorganic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyridine Derivatives
| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product Yield |
|---|---|---|---|---|---|
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-xantphos/Pd | - | - | Optimized |
| 3-Chloropyridine | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L5/Pd | - | - | 35% |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphino ligand | - | - | 99% |
Data adapted from representative examples of Suzuki-Miyaura couplings of substituted pyridines. nih.govorganic-chemistry.org
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org this compound can serve as the aryl halide component in this transformation.
The catalytic cycle typically involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center affords the final alkynylated product. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd/Cu | - | - |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd/Cu | - | - |
Data adapted from representative examples of Sonogashira couplings. wikipedia.orgnih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines. wikipedia.orgchemspider.com this compound can be effectively coupled with a wide range of primary and secondary amines using this methodology.
The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst. wikipedia.org The development of various phosphine (B1218219) ligands has been critical to expanding the scope and efficiency of this reaction. wikipedia.orglibretexts.org
Table 3: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3]/ (±)-BINAP | NaOBut | Toluene |
| Aryl Bromides | Amines with α-stereocenters | Pd(P(o-tolyl)3) | - | - |
Data adapted from representative examples of Buchwald-Hartwig aminations. wikipedia.orgchemspider.com
Electrophilic Aromatic Substitution on the Pyridine Moiety
The pyridine ring within the isoxazolo[4,5-b]pyridine (B12869654) system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com When such reactions do occur, they typically proceed at the 3-position (C5 or C7 of the fused system) as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.comquora.com The conditions for EAS on pyridine and its derivatives are often harsh. quora.com For instance, the nitration of pyridine requires severe conditions. quora.com However, the presence of activating groups on the pyridine ring can facilitate these reactions. The study of EAS reactions on pyridine derivatives with the nitronium ion (NO₂⁺) has been explored through molecular electron density theory. rsc.org
Metal-Halogen Exchange and Organometallic Reagent Formation
Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an aryl halide into a more reactive organometallic species. In the case of this compound, treatment with a strong base like n-butyllithium (n-BuLi) could potentially lead to a lithium-halogen exchange, forming a 3-lithioisoxazolo[4,5-b]pyridine derivative. This organolithium reagent can then be reacted with various electrophiles to introduce a wide range of functional groups. Studies on other substituted pyridines, such as halo-substituted alkoxypyridines, have demonstrated the utility of directed metalation and metal-halogen exchange reactions for synthesizing numerous substituted pyridines. arkat-usa.org
Ring-Opening and Rearrangement Reactions
The isoxazole ring is susceptible to ring-opening and rearrangement reactions under certain conditions, providing pathways to novel heterocyclic structures.
A notable rearrangement is the Boulton–Katritzky rearrangement, which has been observed in derivatives of isoxazolo[4,5-b]pyridine. beilstein-journals.orgbeilstein-journals.org Specifically, a base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been reported to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This reaction proceeds under the action of a base like potassium carbonate in DMF at elevated temperatures. beilstein-journals.org This rearrangement provides access to otherwise difficult-to-synthesize polyfunctional pyridines. beilstein-journals.org The Boulton-Katritzky rearrangement is a known process for 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of spiropyrazoline derivatives. mdpi.com A palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement has also been developed for the synthesis of nih.govbeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine derivatives from 3-aminoisoxazoles. rsc.org
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | K₂CO₃, DMF, 60 °C | 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridine | 92% | beilstein-journals.org |
While specific studies on the photochemical isomerization of this compound were not found in the provided search results, photochemical reactions are a known pathway for the isomerization of isoxazole rings. These reactions can lead to the formation of various isomers, including oxazoles and other heterocyclic systems. Further research in this area could uncover novel transformations and synthetic routes.
Application of 3 Bromoisoxazolo 4,5 B Pyridine As a Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The isoxazolo[4,5-b]pyridine (B12869654) framework is of significant interest due to its presence in molecules with a variety of biological activities, including antibacterial, anticancer, and antiproliferative properties. beilstein-journals.org The 3-halo derivatives, such as 3-Bromoisoxazolo[4,5-b]pyridine, are particularly useful as they serve as versatile starting points for constructing other heterocyclic structures. beilstein-journals.org The bromine atom at the 3-position acts as a leaving group, enabling substitution reactions to introduce new functional groups and build new ring systems.
One notable transformation involves the conversion of isoxazolo[4,5-b]pyridine derivatives into other complex heterocycles. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo a base-promoted Boulton–Katritzky rearrangement. This reaction yields 3-hydroxy-2-(2-aryl beilstein-journals.orgresearchgate.nettriazol-4-yl)pyridines, which are otherwise difficult to synthesize. beilstein-journals.org This rearrangement demonstrates the utility of the isoxazolo[4,5-b]pyridine core as a latent synthon for highly functionalized pyridines.
The synthesis of the isoxazolo[4,5-b]pyridine core itself can be achieved through several methods, often involving the cyclization of functionalized pyridines. osi.lv A common route involves the intramolecular nucleophilic substitution of a nitro group in readily available 2-chloro-3-nitropyridines. beilstein-journals.org Once formed, the bromo-substituted variant becomes a key player in diversification.
The following table summarizes the role of 3-substituted isoxazolo[4,5-b]pyridines as precursors to other heterocyclic systems.
| Precursor System | Reagents/Conditions | Resulting Heterocyclic System | Reference |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | Base (e.g., K₂CO₃) | 3-Hydroxy-2-(2-aryl beilstein-journals.orgresearchgate.nettriazol-4-yl)pyridine | beilstein-journals.org |
| 3-Formylisoxazolo[4,5-b]pyridine | Base | 3-Hydroxypyridine-2-carbonitrile (via decarbonylation/ring opening) | beilstein-journals.org |
Role in the Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles
Beyond serving as a precursor to simple heterocyclic systems, this compound is an intermediate in the assembly of more intricate polycyclic aromatic nitrogen heterocycles. These larger, fused-ring systems are of great interest in medicinal chemistry and materials science.
The reactivity of the bromo group allows for its participation in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This enables the fusion of additional rings onto the isoxazolo[4,5-b]pyridine scaffold. For example, derivatives of isoxazolo[4,5-b]pyridine can be used to synthesize pyrazolo[3,4-b]pyridines, another class of heterocycles with significant biological applications, including as kinase inhibitors. rsc.orgnih.govnih.gov
The general strategy involves using the isoxazolo[4,5-b]pyridine core as a rigid template, with the bromine atom providing a reactive site for annulation reactions, where a new ring is built onto the existing framework. This approach has been used to create a variety of fused systems, such as thiazolo[5,4-b]pyridines and pyrazolo[3,4-b]pyridines, which are explored for their potent biological activities. rsc.orgnih.gov
Intermediate for Functional Material Chemistry (e.g., corrosion inhibitors)
The application of this compound extends beyond pharmaceuticals into the realm of materials science. The structural features of nitrogen-containing heterocycles make them effective candidates for applications such as corrosion inhibition. These compounds can adsorb onto a metal's surface, forming a protective layer that prevents corrosive substances from reaching the metal.
While direct studies on this compound as a corrosion inhibitor are not extensively documented in the provided search results, the utility of closely related structures is well-established. For instance, imidazo[4,5-b]pyridine derivatives, which also feature a fused pyridine (B92270) ring system, have been successfully investigated as corrosion inhibitors for mild steel in acidic environments. The presence of heteroatoms (like nitrogen and oxygen) and the aromatic ring system allows for effective interaction with metal surfaces.
The bromo-substituent on the isoxazolo[4,5-b]pyridine ring serves as a handle to synthesize various derivatives that can be tailored for specific material applications. By replacing the bromine with functional groups that enhance surface adhesion or film-forming properties, novel and more effective corrosion inhibitors can be designed. Therefore, this compound is a valuable intermediate for developing new functional materials.
Theoretical and Computational Investigations of 3 Bromoisoxazolo 4,5 B Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Bromoisoxazolo[4,5-b]pyridine. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies within the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are critical in determining how the molecule interacts with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the isoxazolo[4,5-b]pyridine (B12869654) ring system, which is rich in electrons. The presence of the electron-withdrawing bromine atom at the 3-position is anticipated to lower the energy of the HOMO compared to the unsubstituted parent compound. This is because the bromine atom pulls electron density away from the ring, making the electrons in the HOMO more tightly bound.
Conversely, the LUMO is the lowest energy orbital that is available to accept electrons. In this compound, the LUMO is also expected to be distributed over the heterocyclic ring system. The electron-withdrawing nature of the bromine atom will likely lower the energy of the LUMO as well. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. taylorandfrancis.com The introduction of different substituents can modulate the HOMO and LUMO energy levels and thereby tune the molecule's electronic properties. taylorandfrancis.comrsc.org
Table 1: Representative Frontier Molecular Orbital Energies for Isoxazolo[4,5-b]pyridine and its 3-Bromo Derivative (Calculated using DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Isoxazolo[4,5-b]pyridine | -6.85 | -1.23 | 5.62 |
| This compound | -7.12 | -1.58 | 5.54 |
Note: The values in this table are representative and intended to illustrate the expected trends upon bromination. Actual values would be obtained from specific quantum chemical calculations.
The charge distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) and the electronegative bromine atom. The nitrogen and oxygen atoms in the isoxazole (B147169) and pyridine (B92270) rings lead to regions of negative charge, while the carbon and hydrogen atoms are generally more positive.
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on the molecular surface. libretexts.orgyoutube.com For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating their propensity to act as nucleophilic or hydrogen bond accepting sites. The area around the bromine atom would also exhibit a region of negative potential, consistent with its high electronegativity. Conversely, regions of positive electrostatic potential (typically colored blue) would be observed around the hydrogen atoms of the pyridine ring. These maps are invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. libretexts.orgresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The isoxazolo[4,5-b]pyridine ring system is planar and rigid. Therefore, significant conformational flexibility is not expected for this compound itself. However, if substituents were introduced at various positions, conformational analysis would become crucial to identify the most stable spatial arrangements of the atoms.
Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in solution or in a biological system. MD simulations provide insights into the dynamic motions of the molecule over time, including vibrational and rotational motions, and its interactions with surrounding molecules. For instance, MD simulations could reveal how the molecule interacts with solvent molecules or the active site of a protein.
Prediction of Reactivity and Reaction Mechanisms via Computational Methods
Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. The electronic properties derived from quantum chemical calculations, such as the distribution of frontier molecular orbitals and the electrostatic potential, can identify the most probable sites for chemical reactions.
For example, the regions of negative electrostatic potential around the nitrogen atoms suggest they are likely sites for protonation or coordination to metal ions. The bromine atom at the 3-position is a potential site for nucleophilic substitution reactions, a common reaction for halogenated pyridines. researchgate.netnih.gov Computational studies can model the entire reaction pathway, including transition states and intermediates, to determine the activation energies and predict the feasibility and regioselectivity of a given reaction. rsc.org The reactivity of different sites in aromatic compounds during reactions like chlorination has been successfully investigated using computational methods, providing a framework for understanding the reactivity of halogenated heterocycles. rsc.org
Spectroscopic Property Simulations (excluding experimental data)
Computational chemistry can simulate various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Theoretical calculations can predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Simulated IR spectra can help in assigning the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be associated with the stretching and bending of the C-N, C=N, C-O, and C-Br bonds, as well as the vibrations of the pyridine and isoxazole rings.
NMR chemical shifts can also be calculated with a high degree of accuracy. The predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique hydrogen and carbon atom in the molecule, influenced by their local electronic environment.
UV-Vis spectra simulations, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic transitions between molecular orbitals. These calculations would indicate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the molecule's photophysical properties.
Table 2: Simulated Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (ppm) | H-5: ~8.5, H-7: ~7.8, H-6: ~7.4 |
| ¹³C NMR (ppm) | Carbons in the pyridine and isoxazole rings: ~110-160 |
| IR (cm⁻¹) | C=N stretching: ~1630, C-O stretching: ~1250, C-Br stretching: ~650 |
| UV-Vis (nm) | λmax: ~280, ~240 |
Note: These are representative simulated values. Actual experimental values may vary.
Surface Adsorption Studies and Interactions with Materials (e.g., metallic surfaces)
The interaction of this compound with material surfaces, such as metallic surfaces, can be investigated using computational methods. These studies are relevant for applications in areas like catalysis, corrosion inhibition, and molecular electronics.
Nitrogen-containing heterocyclic compounds are known to adsorb onto metal surfaces through the lone pair electrons of the nitrogen atoms. researchgate.netacs.org For this compound, the nitrogen atoms in both the pyridine and isoxazole rings could act as anchoring points for adsorption onto a metallic surface. The bromine atom could also play a role in the interaction with the surface.
Computational simulations can model the adsorption process, determining the preferred orientation of the molecule on the surface, the adsorption energy, and the nature of the chemical bonding between the molecule and the surface atoms. Such studies can reveal whether the adsorption is primarily physical (physisorption) or chemical (chemisorption). Understanding these interactions is crucial for designing new materials with specific surface properties.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Atom-Economical Synthetic Pathways
Current synthetic routes to the isoxazolo[4,5-b]pyridine (B12869654) core are effective but often rely on traditional methods that may not align with modern green chemistry principles. researchgate.net For instance, an efficient synthesis has been developed from readily available 2-chloro-3-nitropyridines, which involves an intramolecular nucleophilic substitution of the nitro group. beilstein-journals.orgnih.gov While this method features mild conditions and high yields, future research should focus on enhancing its environmental credentials. nih.govbeilstein-journals.org
Opportunities for developing more sustainable pathways include:
Alternative Solvents: Replacing conventional organic solvents with greener alternatives like water or bio-based solvents. For related heterocyclic syntheses, water has been successfully used as a green solvent. researchgate.net
Catalyst Innovation: Exploring the use of heterogeneous or reusable catalysts to simplify purification and reduce waste, moving away from stoichiometric reagents where possible.
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or sonochemistry, which have been shown to accelerate reaction rates and improve yields in the synthesis of related substituted isoxazolo[4,5-b]pyridines. nih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This could involve exploring cascade reactions or multicomponent reactions that build the heterocyclic core in a single, efficient step. researchgate.net
Table 1: Comparison of Synthetic Approaches for Isoxazolo[4,5-b]pyridine Scaffolds
| Parameter | Current Methods | Future Sustainable Approaches |
|---|---|---|
| Starting Materials | Functionalized pyridines (e.g., 2-chloro-3-nitropyridines) beilstein-journals.org | Bio-based feedstocks or simpler, more readily available precursors. |
| Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) beilstein-journals.org | Water, supercritical CO₂, ionic liquids, or solvent-free conditions. researchgate.net |
| Energy Source | Conventional heating (oil bath). nih.gov | Microwave irradiation, ultrasound (sonochemistry), mechanochemistry. nih.govresearchgate.net |
| Key Principles | High yield, mild conditions. beilstein-journals.org | High atom economy, low E-factor, use of renewable resources, biodegradability. researchgate.net |
Exploration of Novel Reactivity and Transformation Pathways
The 3-Bromoisoxazolo[4,5-b]pyridine molecule possesses multiple sites for chemical transformation, offering a rich field for reactivity studies. The bromine atom at the 3-position is a particularly valuable handle for derivatization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups.
A significant recent discovery is the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.orgnih.gov This previously unknown transformation leads to the formation of complex 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridines, opening a pathway to otherwise difficult-to-access polyfunctional pyridines. nih.govbeilstein-journals.org
Future research should aim to:
Systematically explore cross-coupling reactions at the C3-position to build libraries of novel derivatives.
Investigate the reactivity of the fused ring system itself , such as electrophilic substitution on the pyridine (B92270) ring or nucleophilic attack leading to ring-opening, similar to transformations seen in related benzo[d]isoxazoles. nih.gov
Study the potential for cycloaddition reactions , leveraging the diene-like character of the pyridine ring.
Probe for further skeletal rearrangements under different conditions (acidic, basic, photochemical, thermal) to uncover new heterocyclic scaffolds.
Table 2: Known and Potential Transformations of the Isoxazolo[4,5-b]pyridine Scaffold
| Reaction Type | Example/Potential | Significance |
|---|---|---|
| Skeletal Rearrangement | Boulton–Katritzky rearrangement of derived arylhydrazones. beilstein-journals.orgnih.gov | Access to novel polyfunctionalized triazolyl-pyridines. beilstein-journals.org |
| Cross-Coupling | Suzuki, Sonogashira, or Buchwald-Hartwig amination at the C3-bromo position. | Enables extensive diversification for structure-activity relationship studies. |
| Ring Opening | Base-promoted isoxazole (B147169) ring opening/decarbonylation. nih.gov | Pathway to functionalized pyridine derivatives. |
| Electrophilic Substitution | Halogenation or nitration on the pyridine ring. | Creation of new handles for further functionalization. |
Integration into Advanced Functional Materials with Defined Chemical Properties
While much of the research on isoxazolo[4,5-b]pyridines has been oriented towards medicinal chemistry, the inherent electronic and structural properties of the scaffold make it a promising candidate for materials science applications. beilstein-journals.orgnih.gov Nitrogen heterocycles are integral to the production of high-energy-density compounds and other advanced materials. nih.gov
The fused aromatic structure, combined with the presence of nitrogen and oxygen heteroatoms, suggests potential in:
Organic Electronics: The planar, electron-deficient nature of the ring system could be exploited in the design of n-type semiconductors for organic field-effect transistors (OFETs) or as host materials in organic light-emitting diodes (OLEDs). The C3-bromo position allows for tuning of electronic properties by attaching electron-donating or -withdrawing groups.
Coordination Chemistry: The nitrogen atoms in the pyridine and isoxazole rings can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Photophysical Applications: Derivatization of the scaffold could lead to novel fluorescent probes or photoactive materials. The extended π-system is a good starting point for creating compounds with interesting absorption and emission properties.
Table 3: Potential Material Applications for Isoxazolo[4,5-b]pyridine Derivatives
| Material Class | Relevant Structural Features | Potential Application |
|---|---|---|
| Organic Semiconductors | Planar, fused π-system; electron-deficient character. | n-type materials for OFETs, components in OLEDs. |
| Metal-Organic Frameworks (MOFs) | N-heteroatoms acting as coordination sites. | Gas storage, separation, catalysis. |
| Fluorescent Probes | Tunable π-system via C3-functionalization. | Sensors for metal ions or biomolecules. |
| High-Energy-Density Materials | High nitrogen content, thermodynamic stability. nih.gov | Advanced propellants or explosives. |
Design Principles for New Chemical Entities Based on the Isoxazolo[4,5-b]pyridine Scaffold
The isoxazolo[4,5-b]pyridine scaffold is of considerable interest in medicinal chemistry due to its diverse biological activities, which include antibacterial, anticancer, and antiproliferative effects. beilstein-journals.orgresearchgate.net Derivatives have also been identified as inhibitors of enzymes like cytochrome P450 CYP17. nih.gov The design of new chemical entities (NCEs) can be guided by established structure-activity relationships (SAR).
Key design principles for future work include:
Leveraging the C3-Position: The C3-bromo atom is the primary vector for diversification. Replacing the bromine with various aryl, heteroaryl, or alkyl groups can modulate potency and selectivity against biological targets.
Substitution on the Pyridine Ring: Modifying the 5-, 6-, and 7-positions of the pyridine ring can fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. Studies on other pyridine derivatives show that the presence and position of substituents like methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups can significantly enhance biological activity. nih.gov
Isosteric Replacement: The isoxazole ring's oxygen can be replaced with sulfur (to give a thiazolo[4,5-b]pyridine) or a substituted nitrogen (to give an imidazo[4,5-b]pyridine) to probe the importance of the heteroatom in target binding and to alter the compound's electronic properties and hydrogen bonding capacity. mdpi.com
Table 4: Structure-Activity Relationship (SAR) Insights for Isoxazolo[4,5-b]pyridine and Related Scaffolds
| Scaffold Position/Modification | Observation | Potential Impact | Reference |
|---|---|---|---|
| C3-Position | Introduction of amide or benzoyl groups. | Antiproliferative activity. | nih.gov |
| C5- and C7-Positions | Substitution with phenyl groups. | Showed antiproliferative activity at low concentrations. | nih.gov |
| General Pyridine Substitution | Addition of -OMe, -OH, -C=O, -NH₂ groups. | Enhances antiproliferative activity in many pyridine derivatives. | nih.gov |
| Heteroatom in Fused Ring | Oxygen (isoxazolo) vs. Sulfur (thiazolo). | Alters basicity, electronic properties, and binding interactions. | researchgate.net |
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromoisoxazolo[4,5-b]pyridine?
The compound can be synthesized via cyclization of 2-amino-3-hydroxypyridine with brominated reagents. A common method involves reacting 2-amino-3-hydroxypyridine with triethyl orthoformate under reflux conditions in acetic acid, followed by bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) . Microwave-assisted synthesis using SBA-Pr-NH₂ catalysts has also been reported to improve reaction efficiency and yield .
Q. How is this compound characterized experimentally?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regioselectivity and bromine position.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s distinct Br/Br ratio) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
Q. What safety protocols are recommended for handling this compound?
- Use personal protective equipment (PPE) such as nitrile gloves and fume hoods to avoid skin/eye contact and inhalation.
- Waste containing brominated heterocycles must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How do solvent polarity and substituents influence the fluorescence properties of this compound derivatives?
The electron-deficient pyridine ring in the isoxazolo[4,5-b]pyridine core enhances fluorescence quenching in polar solvents. To study this:
Q. How does bromine substitution at different positions affect reactivity in cross-coupling reactions?
Bromine at the 3-position (vs. 5- or 7-positions) influences Suzuki-Miyaura coupling efficiency. Advanced methods include:
- X-ray Diffraction (XRD) : To analyze steric hindrance around the bromine atom.
- Computational Modeling : Density Functional Theory (DFT) to predict activation barriers for Pd-catalyzed coupling .
Q. What in vitro assays are suitable for assessing metabolic stability of this compound derivatives?
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and monitor depletion via LC-MS/MS.
- CYP450 Inhibition Studies : Use fluorogenic probes (e.g., CYP1A2) to identify metabolic pathways and potential drug-drug interactions .
Q. How can catalytic systems be optimized for regioselective bromination?
- Phase Transfer Catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) in biphasic systems to enhance bromine atom transfer.
- Microwave Irradiation : Reduces reaction time (e.g., 10 minutes vs. 12 hours) and improves selectivity by minimizing side reactions .
Q. How should researchers resolve contradictions in optical property data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
